molecular formula C5H10FNO2 B1213297 4-Amino-5-fluoropentanoic acid CAS No. 70960-97-3

4-Amino-5-fluoropentanoic acid

Cat. No. B1213297
CAS RN: 70960-97-3
M. Wt: 135.14 g/mol
InChI Key: JXSIMEWQEWYRDJ-UHFFFAOYSA-N
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Patent
US04845267

Procedure details

A mixture of 0.65 g (3.4 mmol) of 4-carboxymethylamino-5-fluoropentanoic acid and 10 ml of concentrated hydrochloric acid was prepared in a 50 ml flask and heated at reflux overnight. The volatiles were then removed by evaporation under reduced pressure and the gummy residue was dissolved in water and purified by ion exchange chromatography using DOWEX® 50 X-8 resin. The solution was loaded onto the rinsed column, washed with water, and eluted with 6 percent aqueous hydrochloric acid. Evaporation of the product-containing fractions gave 0.42 g (71 percent of theory) of the title compound as an oily crystalline material which tenaciously retained water. This was recrystallized from ethyl acetate/acetic acid to obtain the desired product as white crystals melting at 129°-134° C. and having the expected proton and carbon nmr spectra.
Name
4-carboxymethylamino-5-fluoropentanoic acid
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(C[NH:5][CH:6]([CH2:12][F:13])[CH2:7][CH2:8][C:9]([OH:11])=[O:10])(O)=O>Cl>[NH2:5][CH:6]([CH2:12][F:13])[CH2:7][CH2:8][C:9]([OH:11])=[O:10]

Inputs

Step One
Name
4-carboxymethylamino-5-fluoropentanoic acid
Quantity
0.65 g
Type
reactant
Smiles
C(=O)(O)CNC(CCC(=O)O)CF
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared in a 50 ml flask
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The volatiles were then removed by evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the gummy residue was dissolved in water
CUSTOM
Type
CUSTOM
Details
purified by ion exchange chromatography
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
eluted with 6 percent aqueous hydrochloric acid
CUSTOM
Type
CUSTOM
Details
Evaporation of the product-containing fractions

Outcomes

Product
Name
Type
product
Smiles
NC(CCC(=O)O)CF

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.